![molecular formula C10H12N2O3 B2645708 Methyl 2-[(3-aminophenyl)formamido]acetate CAS No. 56445-69-3](/img/structure/B2645708.png)

Methyl 2-[(3-aminophenyl)formamido]acetate

Übersicht

Beschreibung

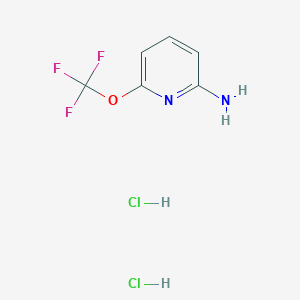

“Methyl 2-[(3-aminophenyl)formamido]acetate” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as "Glycine, N-(3-aminobenzoyl)-, methyl ester" .

Molecular Structure Analysis

The molecular weight of “this compound” is 208.21 . The molecular structure consists of a methyl ester group (COOCH3), an amide group (CONH), and an amino group (NH2) attached to a phenyl ring .Wissenschaftliche Forschungsanwendungen

Conformational Analysis of Model Peptides

Research by Walther (1987) focused on the computation of stable conformations of formamide and its methyl derivatives, including applications in peptide investigation. This study is significant for understanding peptide structures in solvents (Walther, 1987).

Kinetic Isotope Effects in Acyl Group Transfer Reactions

Marlier (2001) reviewed multiple kinetic isotope effects in acyl group transfer reactions to amides and esters, crucial for detailed bonding pictures in transition states. This research is vital for understanding reaction mechanisms involving formamide derivatives (Marlier, 2001).

Chemistry of Formamide Acetals

Abdulla and Brinkmeyer (1979) explored the reactions of formamide acetals, highlighting their use as alkylating and formylating agents in various synthetic processes. This study offers insights into the synthetic utility of formamide derivatives (Abdulla & Brinkmeyer, 1979).

Carbon-Monoxide-Free Aminocarbonylation

Sawant et al. (2011) described a carbon-monoxide-free aminocarbonylation process using N-substituted formamides, highlighting an environmentally safer approach to carbonylation reactions (Sawant et al., 2011).

Molecular Structure Studies

Studies by Kitano and Kuchitsu (1973) on N-methylformamide, and by Hatton and Richards (1960) on dimethyl-formamide, provided valuable insights into the molecular structures of these compounds, contributing to a deeper understanding of formamide derivatives (Kitano & Kuchitsu, 1973), (Hatton & Richards, 1960).

Barriers to Rotation in Molecules

Research by Wiberg and Laidig (1987) on the rotational barriers in formic acid and related compounds, including formamide derivatives, is crucial for understanding the energetics and dynamics of molecular rotations (Wiberg & Laidig, 1987).

Acetylation and Methylation Studies

Renard and Jarvis (1999) explored the acetylation and methylation of homogalacturonans, using derivatives of formamide, thus contributing to the field of carbohydrate chemistry (Renard & Jarvis, 1999).

Interstellar Chemistry

Belloche et al. (2017) investigated N-methylformamide's potential role in interstellar pre-biotic chemistry, emphasizing its significance in astrochemistry (Belloche et al., 2017).

Eigenschaften

IUPAC Name |

methyl 2-[(3-aminobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCMGSPFSUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)

![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)